N-(2-aminoethyl)-N-methylethanesulfonamide
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Overview
Description
N-(2-aminoethyl)-N-methylethanesulfonamide is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a methylethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-N-methylethanesulfonamide typically involves the reaction of N-methylethanesulfonamide with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a reactor system where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-N-methylethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-aminoethyl)-N-methylethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-N-methylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the sulfonamide group can interact with various biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)-N-methylbenzenesulfonamide
- N-(2-aminoethyl)-N-methylpropanesulfonamide
- N-(2-aminoethyl)-N-methylbutanesulfonamide
Uniqueness
N-(2-aminoethyl)-N-methylethanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both an amino group and a sulfonamide group allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Biological Activity
N-(2-aminoethyl)-N-methylethanesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound features a sulfonamide group that contributes to its biological activity. The presence of the aminoethyl and methyl groups enhances its solubility and interaction with biological targets. The compound can be represented structurally as follows:
1. Cytotoxic Activity
Recent studies have demonstrated that derivatives of bis(2-aminoethyl)amine, which include this compound, exhibit significant cytotoxic effects against various cancer cell lines. The MTT assay indicated moderate antiproliferative potency across colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140) cell lines. For instance, one derivative showed an IC50 value ranging from 13.95 ± 2.5 µM to 15.74 ± 1.7 µM against these cell lines .
2. Apoptotic Activity
The compound has also been linked to inducing apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with certain derivatives led to a higher percentage of early apoptosis in A549 cells (28.9% to 42.7%) compared to controls (7.3%). Notably, the late apoptotic effects were also pronounced, indicating a dual mechanism of action .
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound is evidenced by its ability to inhibit interleukin-6 (IL-6) release in treated cells. In A549 cells, one derivative inhibited IL-6 secretion nearly tenfold compared to controls, showcasing its potential as an anti-inflammatory agent .
1. Cancer Treatment
Due to its cytotoxic and apoptotic properties, this compound derivatives are being explored as potential chemotherapeutic agents. The ability to induce apoptosis selectively in cancer cells while sparing normal cells presents a promising avenue for cancer therapy.
2. Tinnitus Treatment
Research indicates that sulfonamide derivatives may serve as histamine H4 receptor (H4R) inhibitors, which are being investigated for their role in treating tinnitus. These compounds could modulate inflammatory responses associated with tinnitus by acting on the H4R pathway .
Case Studies
Case Study 1: Cytotoxicity in Cancer Cells
A study synthesized several bis(2-aminoethyl)amine derivatives and evaluated their cytotoxicity against multiple cancer cell lines using the MTT method. The most potent derivative exhibited an IC50 value that indicates significant growth inhibition across all tested lines .
Case Study 2: Apoptosis Induction
In another investigation, the effects of this compound on apoptosis were analyzed using flow cytometry. Results showed a marked increase in early apoptosis among treated A549 cells, suggesting that these compounds could effectively induce programmed cell death in malignant cells .
Data Summary
Properties
Molecular Formula |
C5H14N2O2S |
---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
N-(2-aminoethyl)-N-methylethanesulfonamide |
InChI |
InChI=1S/C5H14N2O2S/c1-3-10(8,9)7(2)5-4-6/h3-6H2,1-2H3 |
InChI Key |
DNMOUBIHDMXETG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N(C)CCN |
Origin of Product |
United States |
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